molecular formula C18H17N7OS3 B5026016 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide

2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B5026016
M. Wt: 443.6 g/mol
InChI Key: KEZRFLGQWKCGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a triazinoindole ring, a thiadiazole ring, and thioether linkages .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the triazinoindole and thiadiazole rings would likely result in a high degree of conjugation and potentially interesting electronic properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions with nucleophiles and electrophiles, redox reactions, and potentially complex rearrangements .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of conjugation, the presence of polar functional groups, and its overall shape and size would influence properties like its solubility, melting point, and reactivity .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper storage and disposal methods .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7OS3/c1-3-9-25-12-8-6-5-7-11(12)14-15(25)20-16(22-21-14)28-10-13(26)19-17-23-24-18(29-17)27-4-2/h3,5-8H,1,4,9-10H2,2H3,(H,19,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZRFLGQWKCGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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